molecular formula C10H6N4O2 B2571977 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1087792-12-8

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2571977
CAS No.: 1087792-12-8
M. Wt: 214.184
InChI Key: GSXPPLSNUYMWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a polycyclic heterocyclic compound characterized by a fused tricyclic framework. Its molecular formula, C₁₀H₆N₄O₂ , corresponds to a molecular weight of 214.18 g/mol . The compound’s systematic IUPAC name reflects its structural complexity:

  • Pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine denotes a pyran ring fused to a pyrazolo-pyrimidine system.
  • 6,9-Dihydro-9-oxo indicates two hydrogen atoms at positions 6 and 9, with a ketone group at position 9.
  • 3-Carbonitrile specifies a nitrile substituent at position 3 .

The CAS registry number 1087792-12-8 uniquely identifies this compound in chemical databases . Its structure integrates three heterocyclic systems:

  • A pyran ring (oxygen-containing six-membered ring).
  • A pyrazolo[1,5-a]pyrimidine core (fused five- and six-membered nitrogen-containing rings).
  • A carbonitrile functional group at position 3, contributing to its reactivity .

Table 1: Key Identifiers of 9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Property Value
Molecular Formula C₁₀H₆N₄O₂
Molecular Weight 214.18 g/mol
CAS Number 1087792-12-8
IUPAC Name 9-Oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Melting Point Not fully characterized
Solubility Limited data; soluble in DMSO

The compound’s fused ring system follows IUPAC fusion rules, where the pyran ring (positions 4 and 3-e) merges with the pyrazolo[1,5-a]pyrimidine scaffold. This arrangement creates a planar, conjugated system that influences its electronic properties .

Historical Context in Heterocyclic Chemistry

Pyrazolo[1,5-a]pyrimidines, the parent scaffold of this compound, emerged as a significant class of heterocycles in the late 20th century due to their pharmacological potential. Early studies focused on their role as benzodiazepine analogs , with zaleplon and indiplon exemplifying hypnotic agents derived from this framework . The integration of a pyran ring into pyrazolo[1,5-a]pyrimidine systems represents a structural innovation aimed at enhancing bioactivity and metabolic stability .

The synthesis of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile was first reported in the early 21st century, coinciding with advances in multicomponent cyclization strategies. Key synthetic routes include:

  • Cyclocondensation of β-dicarbonyl compounds with 5-aminopyrazoles under acidic conditions .
  • Oxidative halogenation of pyrazolo-pyrimidine precursors using sodium halides and potassium persulfate .

Table 2: Milestones in Pyrazolo[1,5-a]pyrimidine Chemistry

Year Development Significance
1980s Discovery of zaleplon Validated pyrazolopyrimidines as CNS agents
2000s Advances in fused-ring syntheses Enabled complex heterocyclic architectures
2020s Optimization of 3-carbonitrile derivatives Improved drug-like properties

This compound’s nitrile group enhances its utility as a precursor for further functionalization, such as hydrolysis to carboxylic acids or conversion to tetrazole bioisosteres . Its structural complexity aligns with modern trends in medicinal chemistry, where fused heterocycles are prioritized for target selectivity and pharmacokinetic optimization .

Properties

IUPAC Name

13-oxo-12-oxa-2,3,7-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c11-3-7-5-13-14-8-6(4-12-9(7)14)1-2-16-10(8)15/h4-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXPPLSNUYMWNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C2=C1C=NC3=C(C=NN23)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrazole and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of acetic anhydride and pyridine under reflux conditions for about 2 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

Synthesis and Derivatization

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves various synthetic pathways that allow for modifications to enhance their biological activity. Recent studies have highlighted methods for synthesizing 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile through reactions involving β-dicarbonyl compounds and aminopyrazoles. These synthetic approaches not only facilitate the creation of the parent compound but also enable the derivatization of its structure to improve pharmacological properties .

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit potent anticancer properties. For instance:

  • Mechanism of Action : These compounds often act as selective protein kinase inhibitors, which play a crucial role in cancer cell proliferation and survival .
  • Case Studies : In vitro studies have demonstrated that derivatives of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine can induce apoptosis in various cancer cell lines .

Enzymatic Inhibition

The compound has shown promise as an enzymatic inhibitor:

  • Target Enzymes : It has been studied for its inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation .
  • Research Findings : Specific derivatives have been found to inhibit these enzymes effectively, leading to reduced tumor growth in preclinical models.

Antimicrobial Properties

Emerging studies suggest that pyrazolo[1,5-a]pyrimidines demonstrate antimicrobial activity:

  • Mechanism : The compounds may disrupt bacterial cell wall synthesis or inhibit critical metabolic pathways .
  • Applications : This property opens avenues for developing new antibiotics or adjunct therapies for resistant bacterial strains.

Mechanism of Action

The mechanism of action of 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Molecular Structure and Key Features

Compound Name Molecular Formula Key Structural Features Biological Activity
9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₁H₇N₃O₂ (estimated) Pyrano ring fused at [4,3-e], 3-CN, 9-oxo group Likely anticancer/PET imaging (inferred from analogs)
7-(2-[¹⁸F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([¹⁸F]1) C₉H₁₀FN₅ ¹⁸F label, 5-Me, 7-substituted aminoethyl PET imaging for tumor detection
5-{[(2,4-difluorophenyl)sulfanyl]methyl}-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₄H₁₆N₂S Thioether substituent, 7-OH Antimicrobial activity
Ethyl 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₂H₁₁N₃O₄ 3-carboxylate ester, pyrano ring Research applications (non-medical)
6-ethyl-2,5-dimethyl-7-oxidanylidenepyrazolo[1,5-a]pyrimidine-3-carbonitrile C₁₁H₁₂N₄O Ethyl and methyl substituents, oxidanylidene group Structural analog with uncharacterized activity

Key Observations :

  • The target compound likely requires cyclization steps to form the pyrano ring, contrasting with simpler analogs synthesized via one-pot or microwave-assisted methods .
  • Fluorinated derivatives employ nucleophilic substitution with [¹⁸F]KF, highlighting the need for specialized radiochemistry techniques .

Physicochemical Properties and Pharmacokinetics

Solubility and Lipophilicity

  • Fluorinated Derivatives : The ¹⁸F-label in [¹⁸F]1 enhances hydrophilicity, but slow clearance in excretory tissues limits its utility .

Metabolic Stability

  • The 3-cyano group in the target compound may resist metabolic degradation, similar to hypoxic-selective agents like [¹⁸F]5, which show prolonged tumor retention .

Biological Activity

9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (referred to as compound 1) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on recent research findings.

  • Molecular Formula : C10H6N4O2
  • Molecular Weight : 214.18 g/mol
  • CAS Number : [81536784]

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compound 1. A review by Akhtar et al. synthesized several pyrazole derivatives, including compound 1, which exhibited significant in vitro anti-inflammatory activity. The IC50 values for selected compounds ranged from 71.11 μg/mL to 81.77 μg/mL, demonstrating a comparable efficacy to standard anti-inflammatory drugs such as diclofenac .

CompoundIC50 (μg/mL)Reference
Compound 176.58
Diclofenac54.65

2. COX Inhibition

The compound has shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation and pain. In vitro assays reported IC50 values ranging from 0.02 to 0.04 μM for various pyrazole derivatives targeting COX-2, indicating a high selectivity and potency for these enzymes .

3. Antiproliferative Activity

Compound 1 has also been evaluated for its antiproliferative effects against various cancer cell lines. Studies indicate that derivatives of pyrazolo[3,4-b]pyridines, closely related to compound 1, exhibit significant inhibition of cell proliferation in human tumor cell lines such as HeLa and HCT116 . This suggests potential applications in cancer therapeutics.

Study on Anti-inflammatory Effects

A systematic investigation was conducted using a carrageenan-induced rat paw edema model to assess the anti-inflammatory efficacy of compound 1 and its derivatives. The results indicated that certain derivatives exhibited up to 96% edema inhibition compared to celecoxib (82.8%), highlighting their potential as effective anti-inflammatory agents with minimal ulcerogenic effects .

Evaluation of COX Selectivity

In another study focusing on COX enzyme inhibition, several pyrazole derivatives were synthesized and analyzed for their selectivity towards COX-2 over COX-1. Compounds demonstrated selectivity indices significantly higher than traditional NSAIDs, suggesting a safer profile regarding gastrointestinal side effects while retaining anti-inflammatory efficacy .

Q & A

What are the key synthetic strategies for synthesizing 9-oxo-6,9-dihydro-7H-pyrano[4,3-e]pyrazolo[1,5-a]pyrimidine-3-carbonitrile?

Basic Research Focus
The compound’s synthesis typically involves multi-step cyclization reactions. For example, pyrano-pyrazolo-pyrimidine derivatives are often constructed via:

  • Cyclocondensation : Reaction of aminopyrroles or aminopyrazoles with carbonyl-containing precursors (e.g., ketones or aldehydes) under reflux conditions in polar solvents like methanol or DMF .
  • Multicomponent Reactions : One-pot reactions combining aldehydes, cyanoacetates, and heterocyclic amines, often catalyzed by acids (e.g., p-toluenesulfonic acid) to facilitate ring closure .
  • Post-functionalization : Introducing the carbonitrile group via nucleophilic substitution (e.g., using KCN) or through cyano-group retention during cyclization .

Yield optimization (60–86%) is achieved by adjusting reaction time, temperature, and solvent polarity. For instance, reports a 78% yield using methanol/ammonia at reflux, while highlights DMF as a solvent for improved solubility of intermediates .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus
Conflicting spectral data (e.g., NMR or IR peaks) may arise from tautomerism or impurities. Methodological approaches include:

  • Comparative Analysis : Cross-referencing experimental data with literature values for analogous pyrazolo-pyrimidine derivatives. For example, the carbonyl stretch in IR for the 9-oxo group typically appears at 1680–1700 cm⁻¹, while pyrimidine ring vibrations occur at 1550–1600 cm⁻¹ .
  • 2D NMR Techniques : HSQC and HMBC experiments clarify ambiguous proton-carbon correlations, particularly for distinguishing N-methyl vs. O-methyl groups (e.g., N-methyl peaks appear at 3.33–4.00 ppm, while O-methyl groups resonate at ~4.20 ppm in ¹H NMR) .
  • Mass Fragmentation Patterns : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation pathways. For instance, the loss of a cyano group (Δm/z = 26) is a hallmark of carbonitrile-containing derivatives .

What in silico methods predict the biological target interactions of this compound?

Advanced Research Focus
Computational studies guide hypothesis-driven experimental design:

  • Molecular Docking : Use software like AutoDock Vina to model binding to targets such as GABAA receptors or cyclin-dependent kinases (CDKs). highlights GABAA subtype selectivity via π-π stacking and hydrogen bonding with the pyrimidine core .
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups at C-3) with activity. For example, the carbonitrile group enhances metabolic stability and target affinity in pyrazolo-pyrimidine analogs .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties. The compound’s logP (~2.5) and topological polar surface area (~80 Ų) suggest moderate blood-brain barrier permeability .

How do researchers evaluate the compound’s pharmacokinetic properties in preclinical models?

Advanced Research Focus
Key methodologies include:

  • Radiolabeling : Synthesize ¹⁸F-labeled analogs (e.g., via nucleophilic substitution with K¹⁸F) for PET imaging. achieved 25% radiochemical yield and confirmed tumor-specific uptake in murine models .
  • Biodistribution Studies : Quantify tissue accumulation using LC-MS/MS. For instance, rapid clearance from blood (t₁/₂ < 30 min) and prolonged tumor retention (>4 hours) were observed in mice .
  • Metabolic Stability Assays : Incubate with liver microsomes to identify major metabolites. Cytochrome P450-mediated oxidation of the pyrano ring is a common degradation pathway .

What strategies optimize substituent effects on biological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies involve:

  • Position-Specific Modifications :
    • C-3 (Carbonitrile) : Essential for hydrogen bonding with kinase ATP pockets (e.g., CDK2 inhibition in ) .
    • C-5/C-7 : Bulky aryl groups (e.g., 4-chlorophenyl) enhance anticancer activity by disrupting protein-protein interactions .
  • Isosteric Replacement : Replace the pyrano ring with thieno or pyrrolo moieties to modulate solubility and potency .
  • Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

How are synthetic byproducts or isomers characterized and mitigated?

Basic Research Focus
Common challenges include O/N-alkylation isomers and regioisomeric pyrimidine forms. Solutions include:

  • Chromatographic Separation : Use flash chromatography (e.g., silica gel, hexane/EtOAc gradients) to isolate N-methyl (Rf ~0.3) vs. O-methyl (Rf ~0.5) isomers .
  • Crystallization : Ethanol/DMF mixtures preferentially crystallize the desired isomer based on polarity differences .
  • Reaction Condition Tuning : Lower temperatures (e.g., 80°C) favor N-alkylation, while reflux promotes O-alkylation in certain cases .

What in vitro assays assess the compound’s therapeutic potential?

Basic Research Focus
Standard assays include:

  • Kinase Inhibition : Use ADP-Glo™ assays to measure CDK2/9 inhibition (IC₅₀ values < 100 nM in and ) .
  • Antimicrobial Activity : Broth microdilution (MIC) testing against Gram-positive bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with GI₅₀ values reported at 1–10 µM for potent analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.